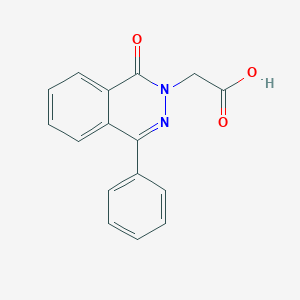
(1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid, also known as OPPA, is a synthetic organic compound that has been widely studied as a potential therapeutic agent. It has a variety of potential applications in scientific research, ranging from its ability to act as an inhibitor of certain enzymes to its potential to induce apoptosis in certain cancer cells.
Applications De Recherche Scientifique
Antimicrobial Activity :
- A study by El-Hashash et al. (2012) synthesized derivatives of (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid to explore their antimicrobial properties. The study revealed significant antimicrobial activity in the synthesized compounds, highlighting the potential of this acid in developing new antimicrobial agents (El-Hashash et al., 2012).
- Kadian et al. (2012) also focused on the synthesis and antibacterial activity of related compounds. This research demonstrated effective antibacterial properties against various strains, such as E. coli and Staphylococcus aureus (Kadian et al., 2012).
Spectral Characterisation and Synthesis of Derivatives :
- Mahmoud et al. (2012) conducted a study on the spectral characterization of some phthalazinone derivatives, including this compound. This research is crucial for understanding the chemical properties and potential applications of these compounds (Mahmoud et al., 2012).
Cytotoxic and Anticancer Activities :
- Rayes et al. (2019) explored the synthesis of novel derivatives with expected anticancer activities. The research showed promising results in the context of developing new anticancer agents (Rayes et al., 2019).
- Salahuddin et al. (2014) also investigated the anticancer evaluation of related compounds, providing insights into the potential therapeutic applications of these substances (Salahuddin et al., 2014).
Anti-Inflammatory and Analgesic Properties :
- Studies by Mosti et al. (1988, 1990) on compounds bearing a similar structural core showed good anti-inflammatory and analgesic activities, suggesting potential applications in pain management and inflammation control (Mosti et al., 1988), (Mosti et al., 1990).
Potential in Inhibiting Aldose Reductase :
- La Motta et al. (2008) explored the potential of certain acetic acids, including those with a similar molecular structure, in inhibiting aldose reductase. This has implications for the treatment of conditions like diabetic cataracts (La Motta et al., 2008).
Propriétés
IUPAC Name |
2-(1-oxo-4-phenylphthalazin-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-14(20)10-18-16(21)13-9-5-4-8-12(13)15(17-18)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXUGIHFRFKEMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356074 |
Source


|
| Record name | (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127828-88-0 |
Source


|
| Record name | (1-oxo-4-phenylphthalazin-2(1H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-OXO-4-PHENYL-2(1H)-PHTHALAZINYL)ACETIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

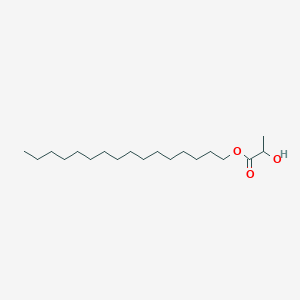
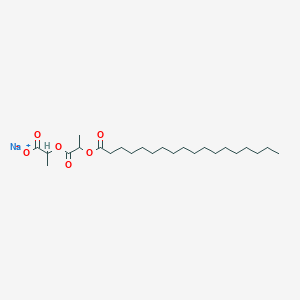


![Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B148143.png)


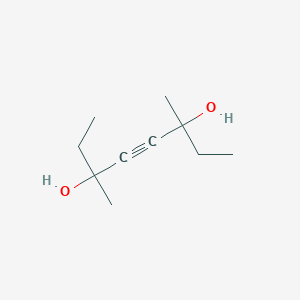
![7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B148156.png)
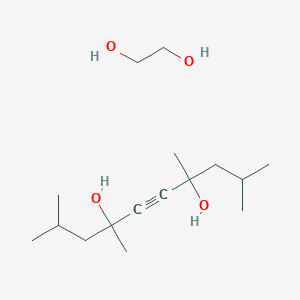
![Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt](/img/structure/B148160.png)


